molecular formula C9H14N2O2 B12221276 ethyl 3-(1H-pyrazol-1-yl)butanoate

ethyl 3-(1H-pyrazol-1-yl)butanoate

Cat. No.: B12221276
M. Wt: 182.22 g/mol
InChI Key: CXLSDOVXCWVHMD-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrazol-1-yl)butanoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group and a butanoate chain attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or rhodium complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 3-(1H-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1H-imidazol-1-yl)butanoate
  • Ethyl 3-(1H-triazol-1-yl)butanoate
  • Ethyl 3-(1H-tetrazol-1-yl)butanoate

Uniqueness

Ethyl 3-(1H-pyrazol-1-yl)butanoate is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to imidazole, triazole, and tetrazole derivatives, pyrazole derivatives often exhibit different reactivity and biological activities, making them valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-pyrazol-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-13-9(12)7-8(2)11-6-4-5-10-11/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLSDOVXCWVHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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